molecular formula C16H12N2O4 B2367013 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 484022-75-5

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2367013
CAS RN: 484022-75-5
M. Wt: 296.282
InChI Key: MCKJYRXOCOOFQT-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000067294238 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclocondensation and Semi-empirical Calculations : Efficient synthesis involving Claisen condensation and reaction with various compounds, leading to the creation of derivatives like 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile. These compounds have been structurally analyzed and their antimicrobial activities studied (El-Shaaer, 2012).

  • Formation of Metal Complexes : Synthesis of novel organic ligands and their copper(II), cobalt(II), and nickel(II) complexes. These have been structurally characterized, and their electrochemical properties explored through cyclic voltammetry technique (Myannik et al., 2018).

  • Synthesis of Thiazolidin-4-ones : Reacting the compound with different aromatic aldehydes and 2-mercapto-acetic acid to create a series of compounds, which are intended for antibacterial screening (Čačić et al., 2009).

  • Probe for Hydroxyl Radicals Detection : Synthesis of a novel DNA-binding, coumarin-based, fluorescent hydroxylradical (•OH) indicator for assessing quantum efficiency and binding to DNA. This application is particularly relevant in radiation biology (Singh et al., 2008).

Biological and Medicinal Applications

  • Antimicrobial Activity : Synthesis of derivatives showing potential antimicrobial properties. This application is particularly significant for creating new antibacterial and antifungal agents (Čačić et al., 2006), (Mahesh et al., 2022).

  • Potential Anticancer Agents : Evaluation of compounds for their inhibitory activity against human carbonic anhydrase isoforms, with implications in anticancer therapy (Thacker et al., 2019).

  • Antineoplastic Activities : Synthesis of derivatives evaluated for their antineoplastic activities, highlighting the potential of these compounds in cancer treatment research (Gašparová et al., 2013).

Safety and Hazards

This compound is intended only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-2-5-14(17-8-9)18-15(20)12-6-10-3-4-11(19)7-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJYRXOCOOFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.